molecular formula C15H14F3N3O2 B7683345 (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide

(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide

Cat. No. B7683345
M. Wt: 325.29 g/mol
InChI Key: OYTYZEQIWQOKTL-SNVBAGLBSA-N
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Description

(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TRPM8 agonist due to its ability to activate the TRPM8 ion channel. The TRPM8 ion channel is a member of the transient receptor potential (TRP) family of ion channels that are involved in various physiological processes such as pain sensation, temperature regulation, and taste perception.

Mechanism of Action

(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide activates the (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 ion channel by binding to its extracellular domain. (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 activation leads to the influx of calcium ions into the cell, which results in various physiological responses such as pain sensation, temperature regulation, and taste perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide are primarily mediated through the activation of the (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 ion channel. This compound has been shown to induce cold and menthol sensations, which are mediated through (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 activation. Additionally, (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide has been shown to inhibit cancer cell proliferation and migration through (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 activation.

Advantages and Limitations for Lab Experiments

The use of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide in lab experiments has several advantages. This compound is highly specific for (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 activation, which allows for the investigation of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8-mediated physiological responses without the interference of other ion channels. Additionally, (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide is relatively easy to synthesize, which allows for the large-scale production of this compound. However, one of the limitations of using (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide in lab experiments is its low solubility in water, which may limit its use in aqueous-based experiments.

Future Directions

There are several future directions for the use of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide in scientific research. One of the future directions is the investigation of the role of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 activation in cancer therapy. (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide has been shown to inhibit cancer cell proliferation and migration, and further studies are needed to investigate its potential as a cancer therapeutic agent. Another future direction is the investigation of the role of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 activation in metabolic disorders such as obesity and diabetes. (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide has been shown to regulate glucose metabolism, and further studies are needed to investigate its potential as a therapeutic agent for metabolic disorders.

Synthesis Methods

The synthesis of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl 3-oxobutanoate in the presence of sodium ethoxide to obtain ethyl 3-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate. The obtained product is then treated with N-Boc-3-aminopropanol and trifluoroacetic acid to obtain the final product (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide.

Scientific Research Applications

(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide has been extensively used in scientific research due to its ability to activate the (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 ion channel. This compound has been used in various studies to investigate the role of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 ion channel in pain sensation, temperature regulation, and taste perception. Additionally, (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide has been used in studies to investigate the effect of (3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamideM8 activation on cancer cell proliferation and migration.

properties

IUPAC Name

(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)11-2-1-3-12(8-11)21-6-4-13(20-21)19-14(22)10-5-7-23-9-10/h1-4,6,8,10H,5,7,9H2,(H,19,20,22)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTYZEQIWQOKTL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=NN(C=C2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1C(=O)NC2=NN(C=C2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-N-[1-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]oxolane-3-carboxamide

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